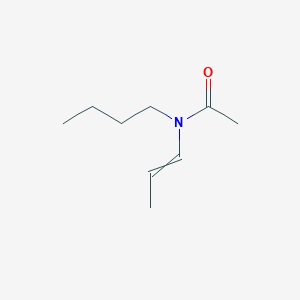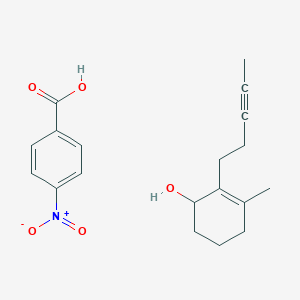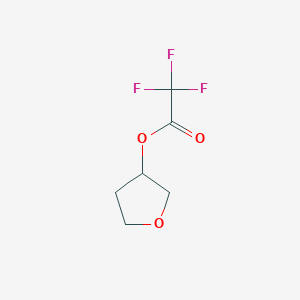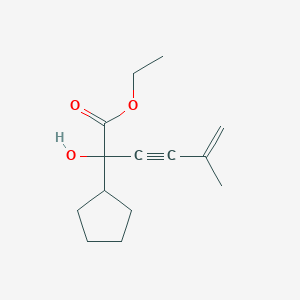![molecular formula C18H18O3 B14364767 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol CAS No. 90332-37-9](/img/structure/B14364767.png)
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of a hydroxyphenyl group and a methoxyphenol group connected by a penta-1,4-dien-3-yl chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 2-methoxyphenol in the presence of a base such as potassium hydroxide (KOH) in methanol. The reaction mixture is stirred at room temperature, followed by the addition of ice-cold water to precipitate the product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects against certain diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Pentadien-3-one derivatives: These compounds share a similar penta-1,4-dien-3-one backbone and exhibit comparable biological activities.
Curcumin analogs: Structurally related to curcumin, these compounds possess similar pharmacological properties.
Uniqueness
4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol is unique due to the presence of both hydroxyphenyl and methoxyphenol groups, which contribute to its distinct chemical reactivity and biological activity
Properties
CAS No. |
90332-37-9 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18O3/c1-3-14(7-4-13-5-9-16(19)10-6-13)15-8-11-17(20)18(12-15)21-2/h3-12,14,19-20H,1H2,2H3 |
InChI Key |
APVUNYPUJLEPIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C=C)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
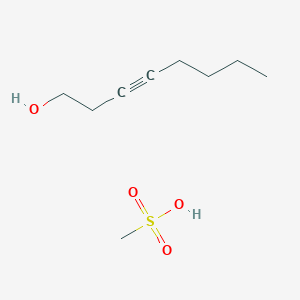
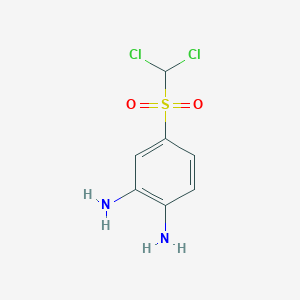
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![[2-(2-Bromoethoxy)ethyl]benzene](/img/structure/B14364728.png)

![[Di(furan-2-yl)methyl]phosphane](/img/structure/B14364732.png)
